(2-Amino-4-chloropyridin-3-yl)(phenyl)methanone (2-Amino-4-chloropyridin-3-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1203510-05-7
VCID: VC8057810
InChI: InChI=1S/C12H9ClN2O/c13-9-6-7-15-12(14)10(9)11(16)8-4-2-1-3-5-8/h1-7H,(H2,14,15)
SMILES: C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2N)Cl
Molecular Formula: C12H9ClN2O
Molecular Weight: 232.66 g/mol

(2-Amino-4-chloropyridin-3-yl)(phenyl)methanone

CAS No.: 1203510-05-7

Cat. No.: VC8057810

Molecular Formula: C12H9ClN2O

Molecular Weight: 232.66 g/mol

* For research use only. Not for human or veterinary use.

(2-Amino-4-chloropyridin-3-yl)(phenyl)methanone - 1203510-05-7

Specification

CAS No. 1203510-05-7
Molecular Formula C12H9ClN2O
Molecular Weight 232.66 g/mol
IUPAC Name (2-amino-4-chloropyridin-3-yl)-phenylmethanone
Standard InChI InChI=1S/C12H9ClN2O/c13-9-6-7-15-12(14)10(9)11(16)8-4-2-1-3-5-8/h1-7H,(H2,14,15)
Standard InChI Key LTHRVXKIFSUUPQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2N)Cl
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2N)Cl

Introduction

Chemical Identity and Structural Characteristics

Spectral Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data are critical for verifying its structure. While specific spectra are absent in the provided sources, analogous compounds exhibit:

  • 1H^1\text{H} NMR: Signals at δ 6.5–8.5 ppm for aromatic protons, δ 5.8 ppm for the amino group (exchangeable), and δ 2.1 ppm for the ketone-associated protons .

  • 13C^{13}\text{C} NMR: Peaks near δ 190 ppm for the carbonyl carbon and δ 150–110 ppm for aromatic carbons .

Synthetic Pathways and Optimization

Regioselective Three-Component Synthesis

A notable method involves the reaction of enaminones, 2-aminopyridines, and enals catalyzed by pp-toluenesulfonic acid (pp-TSA) and acetic acid in tetrahydrofuran (THF) under reflux . This one-pot approach yields 1,2-dihydropyridines (1,2-DHPs), with (2-Amino-4-chloropyridin-3-yl)(phenyl)methanone serving as a key intermediate. The reaction mechanism proceeds via:

  • Formation of an imine between the enal and 2-aminopyridine.

  • Michael addition of the enaminone to the imine.

  • Cyclization and aromatization to yield the final product .

Optimization studies suggest that refluxing for 12 hours in THF maximizes yields (up to 54% in analogous syntheses) .

Alternative Routes

Alternative synthetic strategies include:

  • Friedel-Crafts Acylation: Reacting 4-chloro-2-aminopyridine with benzoyl chloride in the presence of Lewis acids like AlCl₃.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce the phenyl group post-pyridine functionalization .

PropertyRecommendationSource
StorageRoom temperature (RT), desiccated
Freeze-Thaw CyclesAvoid repeated cycles; aliquot storage
Solubility EnhancementSonication at 37°C in DMSO

Analytical and Formulation Considerations

For laboratory use, stock solutions are typically prepared at 10 mM concentration in DMSO. The following table outlines preparation protocols:

Mass (mg)Volume (mL) at 1 mMVolume (mL) at 10 mM
14.2980.4298
521.49012.149
1042.98014.298

Applications in Chemical Research

Pharmaceutical Intermediate

The compound’s pyridine core and electron-rich groups make it a precursor for kinase inhibitors and antimicrobial agents. For example, chlorinated pyridines are often functionalized into bioactive molecules targeting bacterial DNA gyrase .

Material Science

Its rigid aromatic structure contributes to the development of organic semiconductors and coordination polymers, where planarity and conjugation enhance electron mobility .

Future Directions and Research Gaps

Unresolved Challenges

  • Stereoselective Synthesis: Current methods lack control over stereochemistry, limiting utility in chiral drug synthesis .

  • Toxicological Profiling: Acute and chronic toxicity studies are needed to establish safety protocols .

Emerging Opportunities

  • Catalytic Asymmetric Reactions: Employing organocatalysts to access enantiomerically pure derivatives .

  • Computational Modeling: Density Functional Theory (DFT) studies to predict reactivity and optimize synthesis .

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